7-fluoro-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one
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Overview
Description
7-fluoro-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one is a synthetic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of a fluorine atom in the structure enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
Preparation Methods
The synthesis of 7-fluoro-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one involves several steps. One common method includes the nucleophilic substitution of a tosyl precursor with a fluorine source . This reaction typically requires specific conditions such as the presence of a base and an appropriate solvent to facilitate the substitution. Industrial production methods may involve optimizing these conditions to increase yield and purity, often using automated systems to ensure consistency and scalability .
Chemical Reactions Analysis
7-fluoro-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds, typically employing reagents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
7-fluoro-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme mechanisms and receptor binding.
Mechanism of Action
The mechanism of action of 7-fluoro-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one involves its interaction with specific molecular targets. For instance, it can bind to sigma-1 receptors in the brain, modulating their activity and influencing neurological processes. This binding can affect various signaling pathways, leading to changes in cellular function and behavior .
Comparison with Similar Compounds
7-fluoro-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one can be compared to other spirocyclic compounds such as:
Spirocyclic oxindoles: These compounds are used in medicinal chemistry for their potential therapeutic effects, particularly in cancer treatment.
Benzofuran derivatives: These compounds have a wide range of biological activities, including anti-tumor and anti-viral properties.
The uniqueness of 7-fluoro-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one lies in its specific structure and the presence of a fluorine atom, which enhances its stability and reactivity compared to other similar compounds.
Properties
IUPAC Name |
4-fluorospiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c13-9-3-1-2-8-10(9)12(16-11(8)15)4-6-14-7-5-12/h1-3,14H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQAFVWZUZWVCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C=CC=C3F)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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